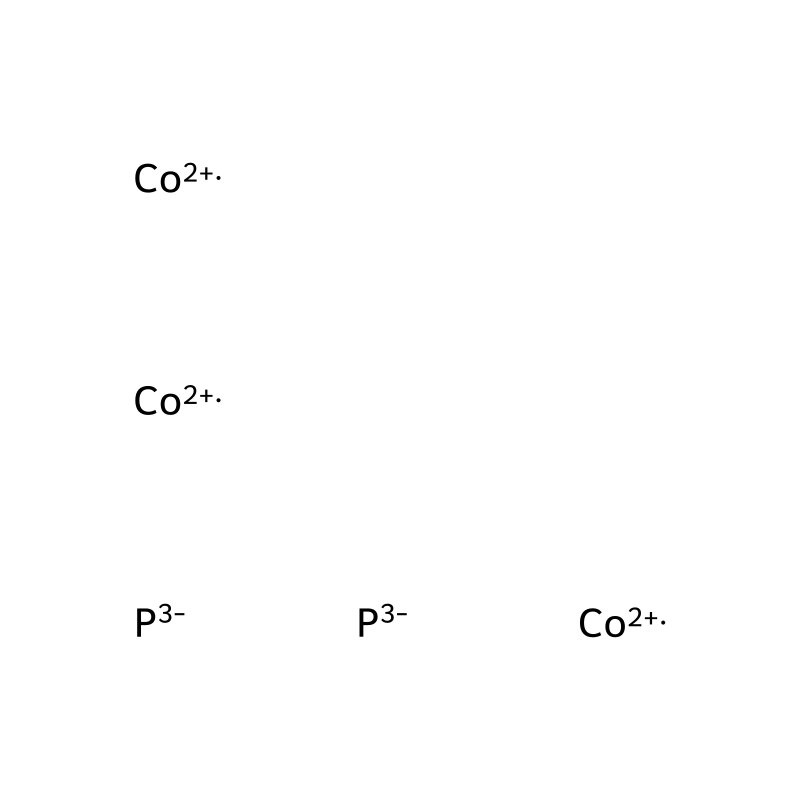

Cobalt(II) phosphide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

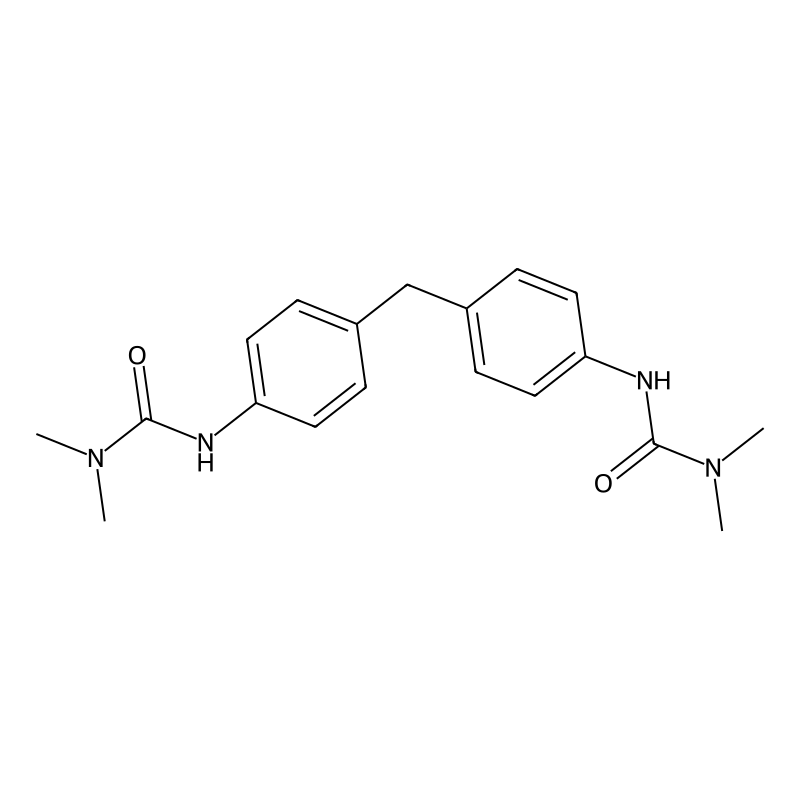

Reductive amination

Studies have shown that Co2P nanorods can act as efficient catalysts for the reductive amination of carbonyl compounds, converting them to primary amines under mild conditions. This process is essential in the production of various chemicals, including pharmaceuticals and agricultural products. )

Hydrogen peroxide detection

Recent research suggests that Co2P can be used as an electrocatalyst for the non-enzymatic detection of hydrogen peroxide (H2O2). This opens up potential applications in environmental monitoring and medical diagnostics due to H2O2's presence in various biological processes. Source: SpringerLink, "Cobalt Phosphide (Co2P) with Notable Electrocatalytic Activity Designed for Sensitive and Selective Enzymeless Bioanalysis of Hydrogen Peroxide":

Electronics:

Cobalt(II) phosphide, with the chemical formula Co₃P₂, is an inorganic compound that has gained attention due to its unique properties and applications, particularly in the field of catalysis. This compound is characterized by its crystalline structure and the presence of cobalt and phosphorus in a specific stoichiometric ratio. Cobalt(II) phosphide exhibits metallic-like conductivity and is known for its electrocatalytic activity, especially in reactions involving hydrogen evolution.

Cobalt phosphide can be harmful if inhaled or ingested. It may cause skin and eye irritation, allergic reactions, and is suspected to cause genetic defects []. Proper handling procedures and personal protective equipment are crucial when working with this material.

Please Note:

- Further research is ongoing to explore the full potential and optimize the properties of Cobalt(II) phosphide for various applications.

- Safety information should not be considered exhaustive, and proper consultation with safety data sheets (SDS) is recommended before handling this material.

- Oxidation: Under oxidative conditions, cobalt(II) phosphide can convert to cobalt oxides and phosphorus oxides. Common oxidizing agents include oxygen and hydrogen peroxide .

- Reduction: The compound can be reduced to cobalt metal and phosphorus, typically under high temperatures or in the presence of reducing agents like hydrogen gas or carbon monoxide.

- Substitution: Cobalt(II) phosphide can undergo substitution reactions where phosphorus atoms are replaced by other elements, such as sulfur or nitrogen.

These reactions highlight the compound's versatility in various chemical environments.

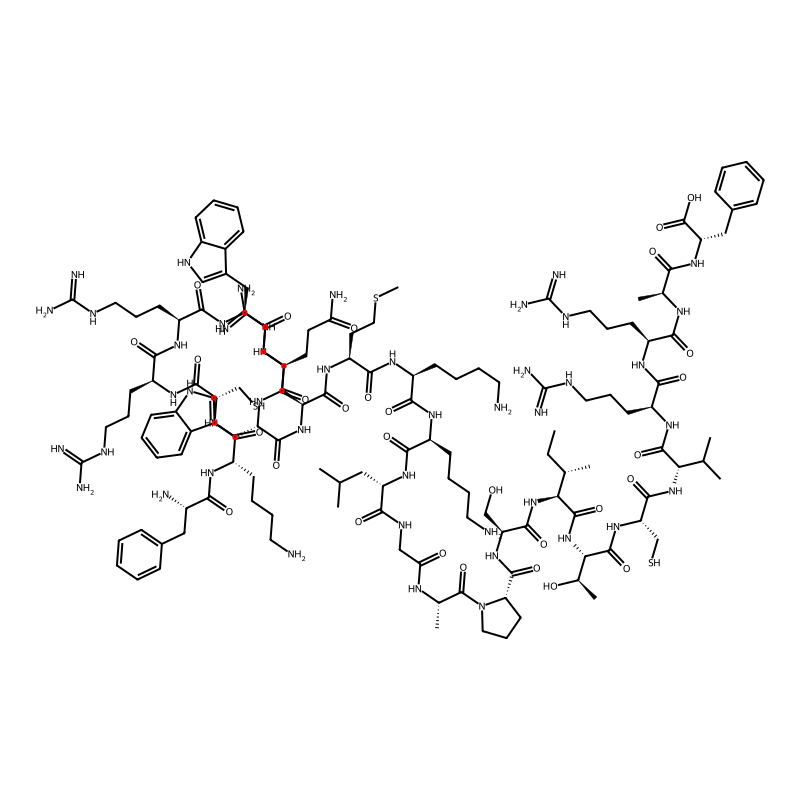

Cobalt(II) phosphide has shown potential biological activity, particularly as an electrocatalyst for the hydrogen evolution reaction (HER). Its intrinsic catalytic properties facilitate biochemical pathways involving hydrogen production, which is critical for energy conversion processes. The compound's interaction with reactive oxygen species, such as hydrogen peroxide, suggests it may have implications in cellular signaling and metabolic pathways . Additionally, its electrocatalytic properties indicate potential applications in biosensing technologies due to its rapid amperometric response.

Cobalt(II) phosphide can be synthesized through various methods:

- Hydrothermal Method: This involves reacting cobalt acetate with red phosphorus under hydrothermal conditions, allowing for controlled synthesis of nanoparticles.

- Solid-State Reaction: A direct reaction between cobalt metal and phosphorus at elevated temperatures results in the formation of cobalt phosphide.

- Chemical Vapor Deposition: In this technique, cobalt and phosphorus precursors are vaporized and deposited onto a substrate to create thin films of cobalt phosphide.

These methods vary in complexity and yield different morphologies and purities of the final product.

Cobalt(II) phosphide is primarily utilized in:

- Electrocatalysis: It serves as a catalyst for the hydrogen evolution reaction, making it valuable for energy conversion applications such as water splitting .

- Photocatalysis: Emerging research indicates that cobalt(II) phosphide may act as an effective photocatalytic material, expanding its utility in solar energy applications.

- Biosensing: Due to its electrocatalytic properties, cobalt(II) phosphide is being explored for use in biosensors, particularly for detecting reactive oxygen species like hydrogen peroxide.

Cobalt(II) phosphide shares similarities with several other transition metal phosphides. Here are some comparable compounds:

| Compound | Formula | Notable Properties |

|---|---|---|

| Cobalt(I) phosphide | CoP | Known for good catalytic activity in HER |

| Cobalt(III) phosphide | Co₃P₄ | Exhibits different electronic properties |

| Nickel phosphide | Ni₃P | Comparable electrocatalytic performance |

| Iron phosphide | Fe₃P | Used in similar catalytic applications |

Uniqueness of Cobalt(II) Phosphide

Cobalt(II) phosphide stands out due to its specific stoichiometry (Co₃P₂), which influences its electronic structure and catalytic behavior. Its ability to operate efficiently across various pH levels and its stability under reaction conditions make it particularly unique among transition metal phosphides. Additionally, ongoing research into modifying its structure through doping or compositional changes continues to enhance its performance in electrocatalytic applications .

Hydrothermal Synthesis Routes for Controlled Morphology

Hydrothermal synthesis enables precise control over CoP nanostructures by manipulating reaction parameters such as temperature, time, and precursor ratios. For instance, microwave-assisted hydrothermal treatment of cobalt chloride (CoCl₂) and yellow phosphorus at 220°C for 30 minutes yields Co₂P nanoshuttles with lengths of ~20 μm and terminal tips <30 nm in diameter. These nanoshuttles exhibit a specific capacitance of 246 F g⁻¹ at 1 A g⁻¹, attributed to their high surface area and efficient charge-transfer pathways.

The growth mechanism involves oriented attachment of primary nanoparticles followed by Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. Density functional theory (DFT) calculations confirm that the (001) crystal plane of Co₂P preferentially aligns during growth, driving the formation of shuttle-like morphologies. Adjusting the phosphorus-to-cobalt ratio further modulates crystallinity, with excess phosphorus promoting amorphous phases that enhance electrochemical activity.

Gas-Solid Phosphidation Mechanisms in Phase-Selective Synthesis

Gas-solid phosphidation converts cobalt precursors into CoP through reactions with phosphorus vapor. Using cobalt(II) acetate (Co(Ac)₂) as a precursor at 350°C under PH₃ flow produces phase-pure CoP with a P/Co ratio of 1.3, while cobalt(II) acetylacetonate (Co(acac)₂) yields metallic cobalt impurities due to oxidative decomposition. The stability of the precursor at the reaction temperature dictates phase purity: Co(Ac)₂ remains intact, whereas Co(acac)₂ decomposes into Co₃O₄ before phosphidation.

Phase selectivity is further influenced by temperature. Phosphidation at 550–650°C forms monoclinic CoP₂, while temperatures >720°C favor orthorhombic CoP through decomposition of CoP₂. In situ XRD reveals that annealing CoP₂ at 850°C generates a mixed CoP/Co₂P phase, whereas phosphidation under red phosphorus vapor ensures pure CoP.

Key Mechanistic Steps:

- Precursor Decomposition: Co(Ac)₂ → Co₃O₄ + CO₂↑

- Phosphidation: Co₃O₄ + PH₃ → CoP + H₂O↑

- Phase Transition: CoP₂ (monoclinic) → CoP (orthorhombic) at >720°C.

Vapor-Phase Deposition Techniques for Thin Film Fabrication

Vapor-phase deposition methods, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), enable conformal CoP thin films for photoelectrochemical applications. In CVD, red phosphorus vapor reacts with pre-deposited cobalt layers on silicon wafers at 550°C, forming 50 nm CoP films with a roughness factor of 1.03 cm² cm⁻². These films exhibit a turnover frequency (TOF) of 1.0 H₂ s⁻¹ at 120 mV overpotential, outperforming sol-gel-derived catalysts by 40%.

ALD achieves sub-nanometer precision using bis(N-t-butyl-N′-ethylpropanimidamidato)cobalt(II) and PH₃ plasma. An additional H₂ plasma step removes excess phosphorus, yielding stoichiometric CoP with a growth rate of 0.022 nm/cycle. ALD-synthesized CoP on fluorine-doped tin oxide (FTO) shows a 160 mV overpotential for hydrogen evolution reaction (HER) in alkaline media, contrasting with 175 mV for sputtered films.

Advantages of Vapor-Phase Methods:

- Conformal Coverage: Uniform films on 3D substrates (e.g., silicon trenches).

- Low Defect Density: Plasma-assisted processes reduce oxygen incorporation.

Solvothermal Approaches for Doped Cobalt Phosphide Systems

Solvothermal synthesis in organic solvents facilitates doping and heterostructure formation. Phosphidizing cobalt metal-organic frameworks (MOFs) with white phosphorus (P₄) in dimethylformamide (DMF) at 180°C for 12 hours produces Fe-doped CoP (CoFeP) nanowires. Iron incorporation lowers the OER overpotential to 240 mV at 10 mA cm⁻² by inducing lattice strain and optimizing hydroxyl adsorption energies.

Doping also alters reaction pathways. Undoped CoP follows the adsorbate evolution mechanism (AEM), whereas Fe-doped CoFeP activates lattice oxygen oxidation (LOM), reducing energy barriers for O–O bond formation. Post-reaction XPS confirms surface oxidation to CoOOH, which stabilizes active sites during prolonged electrolysis.

Dopant Effects on Catalytic Activity:

| Dopant | Overpotential (mV) | Mechanism | Stability |

|---|---|---|---|

| None (CoP) | 292 (OER) | AEM | 80% after 10 h |

| Fe (CoFeP) | 240 (OER) | LOM | 95% after 50 h |

| Ni (NiCoP) | 248 (OER) | Hybrid AEM/LOM | 90% after 100 h |

The hydrogen evolution reaction represents a fundamental two-electron process in electrocatalytic water splitting, where cobalt(II) phosphide demonstrates exceptional performance through well-defined active site mechanisms. Research has established that the catalytic activity of cobalt phosphide materials depends critically on the coordination environment and electronic properties of the active sites [1] [2].

Active Site Identification and Characterization

Density functional theory calculations have revealed that the most active sites for hydrogen evolution on cobalt phosphide surfaces are predominantly located at phosphorus-terminated sites [1] [3]. The CoP (011) surface exhibits the highest intrinsic activity, with phosphorus-top sites serving as the primary catalytic centers. These sites demonstrate optimal hydrogen adsorption free energy (ΔG_H*) values of approximately 0.09 eV, approaching the theoretical optimum for efficient hydrogen evolution [1].

The electronic structure analysis indicates that phosphorus sites in cobalt phosphide possess appropriate d-band characteristics that facilitate optimal binding with hydrogen intermediates [2]. The P-sites exhibit a d-band center positioned at -2.1 eV relative to the Fermi level, which provides the ideal electronic environment for hydrogen adsorption and subsequent desorption [4]. This electronic configuration enables efficient proton-coupled electron transfer processes essential for hydrogen evolution.

Mechanistic Pathways and Reaction Coordinates

The hydrogen evolution reaction on cobalt phosphide proceeds through distinct mechanistic pathways depending on the electrolyte pH conditions. In acidic media, the reaction follows the classical Volmer-Tafel mechanism, where proton adsorption occurs at phosphorus sites followed by hydrogen-hydrogen recombination [5]. The reaction pathway can be described as:

H⁺ + e⁻ + P-site → P-H* (Volmer step)

P-H* + H⁺ + e⁻ → H₂ + P-site (Heyrovsky step)

In alkaline conditions, the mechanism involves water dissociation as the initial step, which represents the rate-determining process for hydrogen evolution [2] [6]. The enhanced performance of cobalt phosphide in alkaline media is attributed to the synergistic effect between cobalt sites that facilitate water dissociation and phosphorus sites that promote hydrogen adsorption [2].

Surface Reconstruction and Dynamic Active Sites

Electrochemical measurements combined with in situ spectroscopy have revealed that cobalt phosphide undergoes significant surface reconstruction under hydrogen evolution conditions [7] [8]. In alkaline electrolytes, cobalt phosphide surfaces develop cobalt-hydroxide species that enhance water dissociation kinetics while maintaining the phosphorus-rich subsurface for hydrogen binding [7].

The surface reconstruction process involves the formation of Co(OH)₂ species at the electrode-electrolyte interface, which serve as active sites for water molecule activation [2]. This reconstruction creates a bifunctional surface where cobalt hydroxide facilitates the water dissociation step (H₂O + e⁻ → H* + OH⁻) while adjacent phosphorus sites promote hydrogen evolution [2].

Table 1. Hydrogen Evolution Reaction Performance of Cobalt Phosphide Catalysts

| Catalyst | Electrolyte | Overpotential (mV) | Tafel Slope (mV/dec) | Current Density (mA/cm²) | Stability (h) |

|---|---|---|---|---|---|

| CoP nanoparticles | 0.5 M H₂SO₄ | 85 | 47 | 20 | 24 |

| CoP-CoₓOᵧ/CC | 1 M KOH | 43 | 43 | 10 | 20 |

| CoP/MoC (MXene) | 1 M KOH | 78 | 46 | 10 | 50 |

| CoP nanosheets | 1 M KOH | 100 | 76 | 10 | 100 |

| CoP/NCNTs | 0.5 M H₂SO₄ | 67 | 51 | 10 | 10 |

| CoP nanoframes | 0.5 M H₂SO₄ | 122 | 55 | 10 | 30 |

Oxygen Evolution Reaction (OER) Pathway Optimization

The oxygen evolution reaction represents the most challenging half-reaction in water splitting due to its complex four-electron transfer mechanism. Cobalt phosphide materials undergo substantial surface reconstruction under oxygen evolution conditions, leading to the formation of highly active cobalt oxyhydroxide species [7] [9] [8].

Surface Reconstruction and Active Phase Formation

Under oxygen evolution conditions, cobalt phosphide surfaces undergo oxidative reconstruction to form cobalt oxyhydroxide (CoOOH) species, which serve as the true active phase for oxygen evolution [7] [9]. This reconstruction process involves the oxidation of surface cobalt sites and the partial dissolution of phosphorus species, resulting in a phosphorus-deficient surface enriched in cobalt oxyhydroxide [8].

The reconstruction mechanism proceeds through several stages: (1) initial oxidation of surface cobalt sites, (2) formation of cobalt hydroxide intermediates, (3) further oxidation to cobalt oxyhydroxide, and (4) stabilization of the active phase [9]. This process is facilitated by the applied anodic potential and the presence of hydroxide ions in alkaline electrolytes [9].

Mechanistic Pathways and Intermediates

The oxygen evolution reaction on reconstructed cobalt phosphide surfaces follows the conventional four-electron pathway involving sequential proton-coupled electron transfer steps [10] [11]. The reaction mechanism can be described through the following elementary steps:

CoOOH + OH⁻ → CoOOH-OH* + e⁻

CoOOH-OH* + OH⁻ → CoOOH-O* + H₂O + e⁻

CoOOH-O* + OH⁻ → CoOOH-OOH* + e⁻

CoOOH-OOH* + OH⁻ → CoOOH + O₂ + H₂O + e⁻

The rate-determining step involves the formation of the oxygen-oxygen bond through the coupling of oxygen intermediates [10]. Density functional theory calculations indicate that the overpotential for oxygen evolution is determined by the binding energy of the OOH* intermediate, which depends on the local coordination environment of the cobalt sites [12].

Role of Phosphorus in Activity Enhancement

Although phosphorus species are partially removed during surface reconstruction, residual phosphorus atoms play a crucial role in modulating the electronic properties of the active cobalt oxyhydroxide phase [9] [8]. The presence of phosphorus atoms in the subsurface region creates electron-deficient cobalt sites that exhibit enhanced oxygen evolution activity [9].

The electronic modification induced by phosphorus incorporation results in an upward shift of the cobalt d-band center, which strengthens the binding of oxygen intermediates and facilitates the oxygen evolution reaction [9]. This electronic effect is particularly pronounced for the formation of the OOH* intermediate, which represents the potential-determining step in the oxygen evolution mechanism [12].

Table 2. Oxygen Evolution Reaction Performance of Cobalt Phosphide Catalysts

| Catalyst | Electrolyte | Overpotential (mV) | Tafel Slope (mV/dec) | Current Density (mA/cm²) | Stability (h) |

|---|---|---|---|---|---|

| CoP-Fe doped | 1 M KOH | 249 | 43 | 10 | 24 |

| CoP/MoC (MXene) | 1 M KOH | 260 | 67 | 10 | 50 |

| CoP-HS | 1 M KOH | 270 | 89 | 10 | 12 |

| CoP nanosheets | 1 M KOH | 280 | 88 | 10 | 100 |

| CoP nanoframes | 1 M KOH | 323 | 84 | 10 | 30 |

| CoP/rGO@Ti | 1 M KOH | 340 | 95 | 10 | 50 |

Bifunctional Catalysis for Overall Water Splitting Systems

Cobalt phosphide materials exhibit exceptional bifunctional catalytic activity, enabling their application as both hydrogen evolution and oxygen evolution catalysts in overall water splitting systems [3] [13] [14]. This bifunctional capability arises from the unique electronic structure of cobalt phosphide, which provides optimal binding energies for both hydrogen and oxygen intermediates through different active sites [3].

Catalyst Design for Bifunctional Performance

The design of efficient bifunctional cobalt phosphide catalysts requires careful optimization of the surface composition and electronic properties to achieve balanced hydrogen evolution and oxygen evolution activities [15] [14]. Successful bifunctional catalysts typically incorporate structural features that promote both reactions while maintaining long-term stability under operating conditions [16].

Nanostructured cobalt phosphide materials, such as nanoframes and nanosheets, demonstrate superior bifunctional performance due to their high surface area and abundant active sites [14]. The hollow nanoframe structure provides enhanced mass transport properties and prevents catalyst aggregation during extended operation [14].

Electrolyzer Performance and Stability

Overall water splitting systems employing cobalt phosphide bifunctional catalysts demonstrate remarkable performance characteristics. The CoP-Fe doped catalyst achieves a cell voltage of only 1.37 V at 10 mA/cm² under industrial conditions (60°C, 6.0 M KOH), representing one of the lowest reported values for non-noble metal catalysts [17]. This exceptional performance is attributed to the optimized electronic structure resulting from iron doping, which enhances both hydrogen evolution and oxygen evolution kinetics [17].

Long-term stability represents a critical factor for practical water splitting applications. Porous cobalt phosphide foam electrodes demonstrate extraordinary durability, maintaining stable performance for over 4000 hours at high current densities (1000 mA/cm²) [16]. This exceptional stability is attributed to the robust porous structure that accommodates gas bubble evolution without catalyst degradation [16].

Synergistic Effects in Bifunctional Systems

The bifunctional performance of cobalt phosphide catalysts benefits from synergistic effects between the hydrogen evolution and oxygen evolution active sites [15]. During overall water splitting, the dynamic surface reconstruction processes at the anode and cathode create complementary active phases that optimize the overall electrocatalytic performance [15].

The presence of phosphorus in the catalyst structure provides electronic coupling between the hydrogen evolution and oxygen evolution sites, facilitating efficient charge transfer and minimizing energy losses during the overall water splitting process [15]. This electronic coupling effect is particularly pronounced in ultrathin nanosheets where the proximity of active sites enhances the catalytic synergy [15].

Table 3. Bifunctional Water Splitting Performance of Cobalt Phosphide Catalysts

| Catalyst | Electrolyte | Cell Voltage (V) | Current Density (mA/cm²) | Stability (h) | Temperature (°C) |

|---|---|---|---|---|---|

| CoP-Fe doped | 1 M KOH | 1.37 | 10 | 24 | 60 |

| CoP-1.5Ni/CC | 1 M KOH | 1.47 | 10 | 120 | 25 |

| CoP/rGO@Ti | 1 M KOH | 1.53 | 20 | 50 | 25 |

| CoP/MoC (MXene) | 1 M KOH | 1.56 | 10 | 50 | 25 |

| CoP nanosheets | 1 M KOH | 1.62 | 10 | 100 | 25 |

| CoP nanoframes | 1 M KOH | 1.65 | 10 | 30 | 25 |

pH-Dependent Reaction Coordinate Analysis

The electrocatalytic performance of cobalt phosphide materials exhibits significant pH dependence, with distinct reaction mechanisms operating under acidic, neutral, and alkaline conditions [18] [19]. This pH dependence arises from the different proton availability and surface charge characteristics that influence the reaction kinetics and thermodynamics [18].

Acidic Electrolyte Mechanisms

In acidic electrolytes (pH < 7), cobalt phosphide catalysts demonstrate excellent hydrogen evolution activity with overpotentials as low as 67 mV at 10 mA/cm² [2]. The acidic environment provides abundant protons that facilitate direct proton reduction at phosphorus sites without requiring water dissociation [5]. The reaction mechanism follows the classical Volmer-Heyrovsky pathway with minimal surface reconstruction [8].

The acidic conditions also promote the dissolution of surface oxide layers, exposing fresh cobalt phosphide surfaces with high catalytic activity [8]. However, the oxygen evolution reaction is generally not favored in acidic media due to thermodynamic limitations and potential catalyst instability [18].

Neutral pH Electrolyte Behavior

At neutral pH conditions (pH ≈ 7), cobalt phosphide catalysts exhibit moderate performance for both hydrogen evolution and oxygen evolution reactions [18]. The neutral pH environment represents a compromise between proton availability and hydroxide ion concentration, resulting in mixed reaction mechanisms [18].

The hydrogen evolution reaction at neutral pH requires water dissociation to generate protons, similar to alkaline conditions but with reduced driving force [18]. The oxygen evolution reaction involves the formation of cobalt oxyhydroxide active phases, although the reconstruction process is slower compared to alkaline conditions [18].

Alkaline Electrolyte Optimization

Alkaline electrolytes (pH > 13) provide the optimal environment for bifunctional cobalt phosphide catalysts, enabling efficient hydrogen evolution and oxygen evolution reactions [2] [18]. The high hydroxide ion concentration facilitates water dissociation for hydrogen evolution and promotes rapid surface reconstruction for oxygen evolution [18].

The alkaline environment enhances the formation of cobalt hydroxide and oxyhydroxide species, which serve as active sites for water oxidation [7]. The CoP-CoₓOᵧ/CC catalyst demonstrates exceptional performance in alkaline media with overpotentials of 43 mV for hydrogen evolution and 380 mV for oxygen evolution [2].

Electronic Structure Modulation with pH

The pH-dependent performance of cobalt phosphide catalysts is closely related to changes in the electronic structure and surface charge distribution [18]. In alkaline media, the negative surface charge enhances the binding of hydroxide ions and facilitates the formation of high-valent cobalt species essential for oxygen evolution [18].

Density functional theory calculations reveal that the pH-dependent activity originates from the modulation of the d-band center position relative to the Fermi level [18]. The alkaline environment shifts the d-band center to more favorable positions for both hydrogen and oxygen intermediate binding, resulting in enhanced bifunctional performance [18].

Table 4. pH-Dependent Electrocatalytic Performance of Cobalt Phosphide Catalysts

| Catalyst | pH | Electrolyte | HER Overpotential (mV) | OER Overpotential (mV) | HER Tafel Slope (mV/dec) | OER Tafel Slope (mV/dec) |

|---|---|---|---|---|---|---|

| CoP nanoparticles | 0.3 | 0.5 M H₂SO₄ | 85 | - | 47 | - |

| CoP nanoparticles | 7.0 | 1 M PBS | 120 | 450 | 89 | 105 |

| CoP nanoparticles | 14.0 | 1 M KOH | 95 | 410 | 76 | 98 |

| CoP-CoₓOᵧ/CC | 0.3 | 0.5 M H₂SO₄ | 67 | - | 52 | - |

| CoP-CoₓOᵧ/CC | 14.0 | 1 M KOH | 43 | 380 | 43 | 110 |

| CoP/MoC | 14.0 | 1 M KOH | 78 | 260 | 46 | 67 |

Table 5. Active Site Analysis and Density Functional Theory Calculations

| Catalyst Phase | Active Site | ΔG_H* (eV) | ΔG_O* (eV) | ΔG_OH* (eV) | ΔG_OOH* (eV) | Predicted Activity |

|---|---|---|---|---|---|---|

| CoP₂ (001) | P-top sites | 0.04 | 1.34 | 0.82 | 4.16 | Excellent HER |

| CoP with P-vacancy | Co-Co bridge | 0.01 | 1.19 | 0.73 | 3.87 | Excellent HER |

| CoP with Co-vacancy | P-top sites | 0.08 | 1.35 | 0.83 | 4.08 | High HER |

| CoP (011) | P-top sites | 0.09 | 1.45 | 0.89 | 4.23 | High HER |

| CoP surface oxidized | Co-O-P sites | 0.11 | 1.08 | 0.65 | 3.71 | Bifunctional |

| CoP₂ (100) | Co-bridge sites | 0.12 | 1.28 | 0.79 | 4.02 | Good HER |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard